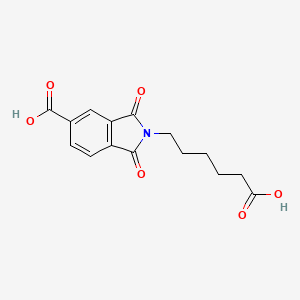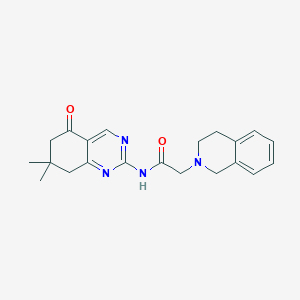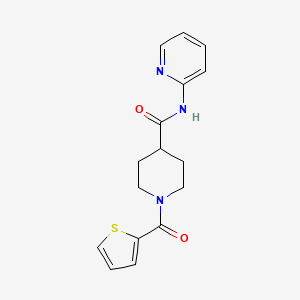
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CPID, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. CPID is a derivative of phthalic acid and has a unique structure that makes it an interesting molecule to study. In
Scientific Research Applications
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, this compound may be able to prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative stress-related diseases. This compound has also been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its stability. This compound is a relatively stable compound that can be stored for long periods of time without degradation. Additionally, this compound is soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of future directions for research on 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of research could focus on the development of new cancer therapies that incorporate this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on specific enzymes and pathways. Another area of research could focus on the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Properties
IUPAC Name |
2-(5-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12(18)4-2-1-3-7-16-13(19)10-6-5-9(15(21)22)8-11(10)14(16)20/h5-6,8H,1-4,7H2,(H,17,18)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAXXAMDSKKHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365002 | |
| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29378-16-3 | |
| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)
![4-{[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4669799.png)
![N,N,4-trimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4669806.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4669814.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4669822.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)


![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)
